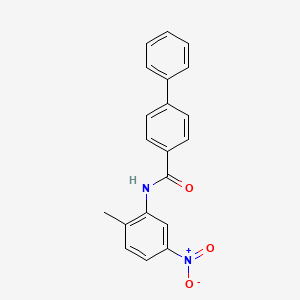![molecular formula C20H27N3O4 B5548173 2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one" often involves multistep chemical processes starting from basic building blocks like 2-acetylfuran. A common approach includes the Claisen Schmidt condensation, cyclization, and Mannich’s reaction to introduce the piperazine and furoyl functionalities (Kumar et al., 2017). Modifications to the spirocyclic core and the aromatic moiety can significantly affect the compound's biological activity (Obniska, Kamiński, & Tatarczyńska, 2006).
Molecular Structure Analysis
The molecular structure of related compounds often features a spirocyclic architecture, which is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are typically used to confirm the structure, including the stereochemistry of the spiro center and the substitution pattern on the piperazine ring (Smith et al., 2016).
Chemical Reactions and Properties
Compounds with the "2-azaspiro[4.5]decan-3-one" skeleton participate in a variety of chemical reactions, including acylation, cyclization, and Mannich reactions, which allow for further functionalization of the molecule. These reactions are key for tailoring the compound's properties for specific biological targets (Dalloul et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by the specific substituents attached to the core structure. These properties are crucial for determining the compound's suitability for further development as a pharmacological agent (Wang et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, depend on the functional groups present in the molecule. Studies show that modifications to the piperazine and furoyl moieties can enhance the compound's interaction with biological receptors, affecting its pharmacological profile (Luo et al., 2011).
Applications De Recherche Scientifique
Anticonvulsant and Neurotoxic Properties
A series of derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. The introduction of an aromatic area to the cyclohexane ring in these derivatives showed significant anticonvulsant activity in tests, with some compounds displaying neurotoxicity at certain doses. The findings suggest that these derivatives have potential as anticonvulsant agents with further research needed to optimize their safety profile (Obniska, Kamiński, & Tatarczyńska, 2006).
Antidepressant and Antianxiety Activities
Novel derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds showed significant effects in behavioral tests, indicating potential applications in the treatment of depression and anxiety disorders. The synthesis process and the structural characterization of these compounds are detailed, highlighting their potential as therapeutic agents (Kumar et al., 2017).
Propriétés
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-17-13-20(6-2-1-3-7-20)15-23(17)14-18(25)21-8-10-22(11-9-21)19(26)16-5-4-12-27-16/h4-5,12H,1-3,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVLOSLJAFJKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![N-(3-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5548099.png)
![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)




![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)
